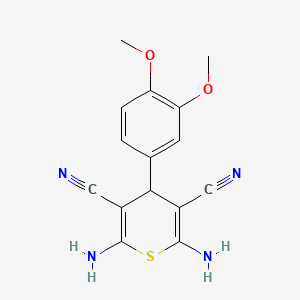

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

Evolution of Thiopyran Chemistry in Academic Research

Thiopyrans, sulfur-containing six-membered heterocycles, have occupied a central role in organic synthesis since their initial characterization in the mid-20th century. Early work focused on elucidating the electronic and steric properties of the thiopyran ring system, particularly its comparison to oxygen-containing analogs like pyrans. The incorporation of sulfur introduced distinct reactivity profiles, enabling novel cyclization and functionalization pathways.

A pivotal advancement emerged with the application of Diels-Alder reactions to thiopyran synthesis. For instance, El-Sayed and colleagues demonstrated that thioesters could undergo [4+2] cycloadditions with dienes to yield 2H-thiopyran derivatives, with regioselectivity governed by steric effects. This methodology laid the groundwork for later stereoselective approaches, such as the Nakamura group’s use of thioacrolein intermediates in dual Diels-Alder reactions to construct dihydrothiopyrans. Over time, researchers expanded the scope to include intramolecular variants, exemplified by Shermolovich’s synthesis of spirocyclic thione-substituted heterocycles via thio-Diels-Alder cascades.

The introduction of sulfone groups (e.g., 1,1-dioxide derivatives) further diversified thiopyran chemistry by enhancing ring stability and enabling nucleophilic substitutions at the α-position. These developments created a robust toolkit for tailoring thiopyran scaffolds to specific applications, from materials science to pharmaceutical lead optimization.

Significance of Diaminothiopyran Derivatives in Heterocyclic Chemistry

Diaminothiopyrans occupy a critical niche within heterocyclic chemistry due to their dual amine functionalities, which serve as handles for further derivatization and coordination. The presence of amino groups at the 2- and 6-positions in 4H-thiopyran derivatives introduces hydrogen-bonding capabilities and basicity, properties leveraged in catalyst design and supramolecular chemistry.

Recent studies highlight the pharmacological relevance of diaminothiopyrans. For example, H-thiopyran-2,3-dicarboxylate derivatives exhibit potent antiproliferative activity against cancer cell lines, with IC₅₀ values as low as 1.5 μM in breast cancer models. The diamino motif in such compounds may facilitate interactions with biological targets, including DNA and enzymes involved in cell proliferation. Synthetic methodologies for these derivatives have evolved to include microwave- and ultrasound-assisted protocols, significantly reducing reaction times and improving yields.

The compound 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile extends this paradigm by incorporating electron-withdrawing cyano groups, which stabilize the thiopyran ring while enabling π-stacking interactions. Its 3,4-dimethoxyphenyl substituent further enhances solubility and may contribute to bioavailability, as seen in structurally related antitumor agents.

Development History of Dicarbonitrile-Functionalized Heterocycles

Dicarbonitrile-functionalized heterocycles represent a class of compounds where two cyano groups are strategically positioned to influence electronic structure and reactivity. The nitrile groups act as strong electron-withdrawing substituents, polarizing the heterocyclic ring and facilitating nucleophilic attacks or cyclization events.

The synthesis of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile exemplifies the iterative optimization of dicarbonitrile incorporation. Early approaches relied on condensation reactions between thioureas and α,β-unsaturated nitriles, but these often suffered from low regiocontrol. Advances in catalyst design, particularly the use of Lewis acids like zinc chloride, enabled precise installation of cyano groups at the 3- and 5-positions of the thiopyran ring.

Comparative studies of dicarbonitrile heterocycles reveal structure-property relationships critical to their application:

The dicarbonitrile groups in 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile likely contribute to its planar geometry, as evidenced by X-ray crystallography data for analogous structures. This planarity enhances π-π interactions, a feature exploited in the design of organic semiconductors and DNA-intercalating agents.

Research Trajectory of 4H-Thiopyran Scaffolds

4H-Thiopyran scaffolds have evolved from simple model systems to complex architectures with tailored functionalities. The numbering and substitution pattern in 4H-thiopyrans (e.g., 2,6-diamino derivatives) directly influence their chemical behavior. For instance, the 4H-configuration imposes a boat-like conformation, which can be locked into place by bulky substituents at the 4-position, as seen in the 3,4-dimethoxyphenyl group of the target compound.

Key synthetic routes to 4H-thiopyrans include:

- Cyclocondensation Reactions : Thioureas reacting with α,β-unsaturated carbonyl compounds under acidic conditions.

- Thio-Diels-Alder Reactions : [4+2] cycloadditions between thioketones and dienes, often catalyzed by Lewis acids.

- Ring-Expansion Strategies : Transformation of smaller sulfur-containing rings (e.g., thiophenes) via insertion reactions.

Recent innovations focus on stereoselective synthesis. Bouillon et al. achieved diastereomeric ratios of 2:1 in the formation of thiopyranothiazole hybrids using hydroquinone as a mediator. Such advances underscore the growing sophistication of 4H-thiopyran scaffold manipulation, enabling access to enantiomerically pure derivatives for chiral catalysis or asymmetric synthesis.

The integration of diamino and dicarbonitrile groups into 4H-thiopyrans, as exemplified by the target compound, represents a convergence of multiple synthetic trends. Its structure embodies the dual goals of stability (via electron-withdrawing cyano groups) and reactivity (via nucleophilic amino groups), positioning it as a versatile intermediate for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)22-15(19)10(13)7-17/h3-5,13H,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHQHZHTSCVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilides and alkylating reagents. This reaction proceeds via cross-recyclization of thiopyrans to form the desired product .

The reaction conditions often include refluxing ethanol in the presence of an equimolar quantity of triethylamine, followed by the addition of the alkylating reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile are summarized below, focusing on substitutions at the 4-position of the thiopyran ring, biological targets, and inhibitory mechanisms.

Structural Analogues

Structure-Activity Relationships (SAR)

- 4-Position substituents: Electron-donating groups (e.g., methoxy): Enhance binding via hydrophobic and hydrogen-bonding interactions. Electron-withdrawing groups (e.g., F, Br, NO₂): May reduce affinity but improve covalent reactivity.

- Nitrile groups : Essential for reversible covalent inhibition; replacing nitriles with esters or amides abolishes activity .

Biological Activity

2,6-Diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is with a molar mass of approximately 344.39 g/mol. The compound features a thiopyran ring with multiple functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₃S |

| Molar Mass | 344.39 g/mol |

| InChI | InChI=1S/C16H16N4O3S |

| InChIKey | BLTYMNUOXQGXAI-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that thiopyran derivatives exhibit antimicrobial activity. A study highlighted that compounds similar to 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile demonstrate significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Screening

A comprehensive screening was conducted on various thiopyran derivatives including 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with notable efficacy against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, the compound was tested alongside standard chemotherapeutics. The results demonstrated synergistic effects when combined with doxorubicin, suggesting potential for use in combination therapies.

Q & A

Basic: What are the optimal synthetic protocols for preparing 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile?

Answer:

The synthesis typically involves a multi-component reaction using substituted aldehydes, cyanoacetamide derivatives, and sulfur sources. Key steps include:

- Reagent Optimization : Adjusting the molar ratio of aldehyde to cyanothioacetamide (e.g., 1:2) to maximize yield .

- Solvent Systems : 2-Aminoethanol or ethanolamine is often used as both solvent and catalyst due to its dual role in promoting cyclization and stabilizing intermediates .

- Time and Temperature : Reactions are stirred at 20–25°C for 2–24 hours, followed by precipitation in water .

Characterization : Confirmation via NMR (e.g., δ 4.52 ppm for thiopyran ring protons) and NMR (e.g., δ 152.4 ppm for nitrile carbons) is critical .

Advanced: How does the substitution pattern on the aryl group (e.g., 3,4-dimethoxyphenyl) influence the compound’s biological activity?

Answer:

The 3,4-dimethoxyphenyl moiety enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in structurally related eEF-2K inhibitors (e.g., DFTD, a 2-fluorophenyl analog). Key findings include:

- Methoxy Groups : Improve solubility and bioavailability while maintaining affinity for kinase active sites .

- Steric Effects : Bulkier substituents (e.g., 3,4-dimethoxy vs. 2-fluoro) may reduce binding kinetics but improve selectivity by avoiding conserved residues like Cys-146 in eEF-2K .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with varying aryl groups .

Basic: What spectroscopic techniques are most reliable for confirming the compound’s structure?

Answer:

- NMR Spectroscopy :

- NMR: Look for singlet peaks at δ 4.5–5.0 ppm (thiopyran C4-H) and broad signals for amino groups (δ 6.0–7.0 ppm) .

- NMR: Peaks at δ 115–120 ppm (nitrile carbons) and δ 40–50 ppm (thiopyran ring carbons) confirm the core structure .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H] at m/z 367.12 for CHNOS) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from:

- Catalyst Efficiency : Traditional methods (e.g., 2-aminoethanol) yield 60–70%, while nanocatalysts like NH.MIL-101(Fe)/ED improve yields to >85% by enhancing surface area and reaction kinetics .

- Purification Protocols : Column chromatography vs. recrystallization can affect purity and yield. For instance, hexane/ethyl acetate (3:1) gradients recover >90% pure product .

Recommendation : Standardize reaction conditions (solvent, catalyst loading) and use TLC monitoring to minimize variability .

Advanced: What mechanistic insights explain the compound’s reversible covalent inhibition of kinases like eEF-2K?

Answer:

The nitrile group forms a reversible thioimidate adduct with Cys-146 in eEF-2K, as demonstrated via:

- Kinetic Studies : Two-step inhibition (fast binding followed by slow inactivation) with values of 0.05–0.1 min .

- Mutagenesis : Cys-146Ala mutants show >90% loss of inhibition, confirming covalent targeting .

- Docking Models : Nitrile positioning within 4.5 Å of Cys-146 ensures selectivity over kinases lacking this residue .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibition : Potent, selective inhibition of eEF-2K, a target in cancer and neurodegenerative diseases .

- SAR Studies : Serves as a scaffold for developing analogs with improved pharmacokinetic profiles (e.g., methoxy → trifluoromethyl substitutions) .

- Tool Compound : Used in mechanistic studies to probe calcium/calmodulin-dependent kinase signaling pathways .

Advanced: How can computational modeling guide the design of more potent analogs?

Answer:

- Homology Modeling : Use MHCKA (a homolog) to predict eEF-2K active site interactions .

- MD Simulations : Assess binding stability of analogs over 100-ns trajectories (e.g., GROMACS) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .

Basic: What are common pitfalls in crystallizing this compound for X-ray studies?

Answer:

- Polymorphism : Multiple crystal forms may arise due to flexible thiopyran rings. Use slow evaporation in DMSO/water (1:3) to obtain monoclinic crystals .

- Disorder : Partially occupied solvent molecules (e.g., ethanol) can complicate refinement. Apply SHELXL restraints (SIMU/DELU) during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.